molecular formula C22H23NO5 B2834119 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010874-90-4

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2834119
CAS No.: 1010874-90-4
M. Wt: 381.428
InChI Key: ZFIOFNXPADIKSE-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-one derivatives. This compound is characterized by its unique structural features, which include a chromene ring fused with an oxazine ring, and substituted with a 3,4-dimethoxyphenyl group and a propyl group. These structural elements contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene precursor, which is then subjected to cyclization reactions to form the oxazine ring. The key steps include:

    Formation of the Chromene Precursor: This involves the reaction of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene ring.

    Cyclization to Form Oxazine Ring: The chromene precursor undergoes cyclization with an amine derivative in the presence of a catalyst to form the oxazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its specific substitution pattern and the combination of chromene and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

3-(3,4-Dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound belonging to the class of heterocyclic compounds. Its structure incorporates a chromeno[8,7-e][1,3]oxazin core, which is associated with various biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
Molecular Formula C22H25N1O5
Molecular Weight 385.44 g/mol
CAS Number Not specified
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The mechanism may involve modulation of biological pathways through binding to these targets, leading to alterations in cellular processes. Specific studies have suggested that compounds with similar structures exhibit effects on DNA topoisomerases and may function as inhibitors against bacterial pathogens.

Antimicrobial Activity

A notable study indicated that compounds structurally related to this compound demonstrated significant antibacterial effects against Escherichia coli. The compound was shown to inhibit bacterial growth at low concentrations without affecting human cell viability. This is particularly relevant in the context of increasing antibiotic resistance among bacterial pathogens .

Antioxidant Potential

Research has pointed towards the antioxidant properties of similar chromeno[8,7-e][1,3]oxazin derivatives. These compounds have been observed to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity suggests potential applications in preventing oxidative damage in various diseases .

Case Studies

  • Inhibition of Topoisomerases : A study focusing on related compounds revealed that they act as selective inhibitors of bacterial topoisomerase I while sparing human topoisomerases. This selectivity is crucial for developing new antibiotics that minimize cytotoxicity .
  • Cytotoxicity Assessments : In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity against mammalian cells at therapeutic concentrations required for antibacterial activity. This characteristic positions them as promising candidates for further drug development .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-4-9-23-11-16-18(28-13-23)8-6-15-21(24)17(12-27-22(15)16)14-5-7-19(25-2)20(10-14)26-3/h5-8,10,12H,4,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIOFNXPADIKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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